4-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one
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Overview
Description
4-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The subsequent formation of the pyridinone ring can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, followed by cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These polymers share the trifluoromethoxy group and have applications in electrochromic devices.
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings, used in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-16-11(17)7-9/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCHIOFUHUKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683140 |
Source
|
Record name | 4-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-26-2 |
Source
|
Record name | 4-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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